3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile
Description
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is a highly substituted benzene derivative featuring four butylsulfanyl groups symmetrically attached to the benzene ring, alongside two electron-withdrawing cyano groups at the 1,2-positions. This compound belongs to the family of benzene-1,2-dicarbonitrile derivatives, which are widely studied for their charge-transfer properties, structural versatility, and applications in materials science, including nonlinear optics and organic electronics . The butylsulfanyl substituents enhance solubility in organic solvents and modulate electronic properties by introducing electron-rich sulfur atoms, making this compound distinct from simpler derivatives.
Properties
CAS No. |
102232-01-9 |
|---|---|
Molecular Formula |
C24H36N2S4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2S4/c1-5-9-13-27-21-19(17-25)20(18-26)22(28-14-10-6-2)24(30-16-12-8-4)23(21)29-15-11-7-3/h5-16H2,1-4H3 |
InChI Key |
BXGRYUAPATZUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=C(C(=C1C#N)C#N)SCCCC)SCCCC)SCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4,5-Tetrachlorobenzene-1,2-dicarbonitrile
The starting material, 1,2,4,5-tetrachlorobenzene-1,2-dicarbonitrile, is typically prepared via chlorination of benzene-1,2-dicarbonitrile using excess Cl₂ in the presence of FeCl₃ as a catalyst. Alternatively, it can be derived from 1,2,4,5-tetrachlorobenzene through nitration followed by cyanation.
Thiolation with Butylthiolate
The tetrachloro precursor undergoes substitution with butylthiolate anions under strongly basic conditions. In a representative procedure:
- Reagents : Sodium hydride (4.9 equiv) and 1-butanethiol (5 equiv) in dry DMF generate the butylthiolate in situ.
- Reaction : The tetrachloro compound is added to the thiolate solution, and the mixture is refluxed for 8–12 hours under nitrogen.
- Work-up : The product is precipitated by pouring the reaction mixture onto ice, followed by filtration and sequential washing with water, methanol, and petroleum ether.
Key Data :
Acid-Catalyzed Thiol Exchange
An alternative approach employs acid-mediated thiol exchange using pre-formed sulfur-protected intermediates. This method avoids handling volatile thiols directly.
Synthesis of 1,2,4,5-Tetrakis(tert-butylsulfanyl)benzene
Deprotection and Alkylation
- Acid Treatment : The tert-butyl-protected compound is treated with HBF₄·Et₂O in toluene, cleaving the tert-butyl groups to generate a reactive tetrathiol intermediate.
- Butylation : The intermediate reacts with 1-bromobutane in the presence of K₂CO₃, yielding the target compound.
Optimization Notes :
- Excess 1-bromobutane (8 equiv) ensures complete substitution.
- Tetrafluoroboric acid enhances reaction rates by stabilizing thiolate intermediates.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Infrared Spectroscopy
- C≡N Stretch : A sharp absorption at 2230 cm⁻¹ verifies the presence of cyano groups.
- C-S Vibrations : Bands at 680–720 cm⁻¹ indicate C-S bonding.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric Hindrance
The four butylsulfanyl groups create significant steric bulk, necessitating:
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butylsulfanyl groups can participate in redox reactions, while the cyano groups can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Physical and Electronic Properties
Biological Activity
Introduction
3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by a benzene ring substituted with four butylsulfanyl groups and two cyano groups. This structural configuration not only influences its chemical properties but also its biological activity. The presence of multiple functional groups enhances solubility and reactivity, making it a candidate for various biological interactions.
Chemical Structure and Properties
The unique structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2S4 |
| Molecular Weight | 382.56 g/mol |
| Functional Groups | Butylsulfanyl (4), Cyano (2) |
| Solubility | Enhanced due to butylsulfanyl groups |
The butylsulfanyl groups contribute to the compound's increased solubility in organic solvents, which is advantageous for biological assays and applications.
Biological Activity
Preliminary studies suggest that this compound may interact with various biological molecules such as proteins and enzymes involved in metabolic pathways. The cyano groups are known to participate in nucleophilic addition reactions, potentially leading to the modification of biomolecules.
Interaction Studies
Research indicates that this compound can interact with metal ions and proteins. These interactions may alter the activity of specific enzymes or receptors, suggesting potential therapeutic applications. For instance:
- Enzyme Inhibition: The compound may inhibit key metabolic enzymes, impacting cellular metabolism.
- Metal Ion Coordination: Its ability to coordinate with metal ions could be explored for developing metallodrugs.
Case Studies
- Antioxidant Activity: A study investigated the antioxidant properties of related compounds and suggested that similar structures could exhibit significant free radical scavenging activity.
- Anticancer Potential: Research on structurally similar compounds has indicated potential anticancer properties through the induction of apoptosis in cancer cells. Further studies are needed to evaluate if this compound exhibits similar effects.
Q & A
Q. What are the standard synthetic routes for 3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution, where thiol-containing reagents react with halogenated or nitro-substituted benzene precursors. For example, substituting nitro groups in 4-nitrophthalonitrile with butylthiols under alkaline conditions (e.g., dry K₂CO₃ in DMF) at 50–55°C for 5 days yields ~70% product . Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (higher temperatures reduce reaction time but risk side reactions), and stoichiometry (excess thiol ensures complete substitution). Purification often involves recrystallization from acetone/petroleum ether .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C–S stretch at 600–700 cm⁻¹) .
- X-ray diffraction : Resolves crystal structure (monoclinic system, space group P2₁/n) and intermolecular interactions like C–H···N hydrogen bonds .
- NMR : Confirms substitution patterns (e.g., ¹³C NMR for quaternary carbons adjacent to nitrile groups).
Q. What safety protocols are recommended for handling this compound in the lab?
While specific GHS data are limited for this derivative, analogous phthalonitriles (e.g., tetrafluorophthalonitrile) require PPE (gloves, goggles), ventilation, and avoidance of inhalation/ingestion. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical geometric parameters?
Density Functional Theory (DFT/B3LYP/6-311G(d)) optimizes molecular geometry and calculates vibrational frequencies, HOMO-LUMO gaps, and electrostatic potentials. For example, X-ray-derived bond lengths in triazole-phthalonitrile hybrids show <2% deviation from DFT-calculated values, validating computational models . Discrepancies arise from crystal packing effects (e.g., van der Waals forces) not captured in gas-phase calculations.
Q. What strategies optimize thermal and hydrolytic stability for high-temperature applications?
Introducing steric hindrance (e.g., bulky substituents like butylsulfanyl) reduces hydrolysis rates. Phosphate-based phthalonitriles exhibit hydrolysis rate constants (k) of 8.2×10⁻⁴ s⁻¹ at 65°C (pH 10), but sulfur-containing analogs may show enhanced resistance due to weaker electrophilicity at the nitrile group . Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition thresholds.
Q. How do structural modifications (e.g., substituent electronegativity) affect electronic properties like HOMO-LUMO gaps?
Electron-withdrawing groups (e.g., –CN, –S–) lower LUMO energies, enhancing electron transport. For carbazole-substituted analogs, HOMO = –5.83 eV and LUMO = –3.38 eV, enabling applications in thermally activated delayed fluorescence (TADF) materials . Substituent electronegativity correlates with red/blue shifts in UV-Vis spectra (e.g., λₘₐₓ ~315–364 nm in toluene) .
Q. What experimental approaches address low yields in multi-step syntheses of thioether-linked phthalonitriles?
- Stepwise substitution : Prioritize substitution at sterically accessible positions (e.g., para before ortho).
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- In-situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times.
Data Contradiction Analysis
Q. How to reconcile conflicting reports on solvent effects in phthalonitrile polymerization?
Discrepancies arise from solvent polarity’s dual role: polar solvents (DMF) stabilize intermediates but may hinder crosslinking. For example, tris-phthalonitrile phosphate polymerizes efficiently in DMF due to solvation of ionic intermediates, while non-polar solvents (toluene) favor step-growth mechanisms but require higher temperatures . Contextualize solvent choice with target molecular weight and branching.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
